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Compound of Interest

Compound Name:
1-Bromo-2-methyl-4-

(trifluoromethoxy)benzene

Cat. No.: B031540 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 1-Bromo-2-methyl-4-
(trifluoromethoxy)benzene, a key intermediate in the synthesis of complex organic molecules

for the pharmaceutical and materials science sectors. This guide covers its chemical

properties, synthesis, and reactivity, offering detailed experimental protocols and a summary of

its applications.

Chemical Identity and Properties
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene is an aromatic compound featuring a

benzene ring substituted with a bromine atom, a methyl group, and a trifluoromethoxy group.

This unique combination of functional groups dictates its chemical reactivity and makes it a

valuable building block in organic synthesis.

The canonical SMILES (Simplified Molecular Input Line Entry System) string for 1-Bromo-2-
methyl-4-(trifluoromethoxy)benzene is: CC1=C(C=CC(=C1)OC(F)(F)F)Br[1]

Table 1: Physicochemical Properties
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Property Value Source

Molecular Formula C8H6BrF3O PubChem[1]

Molecular Weight 255.03 g/mol PubChem[1]

IUPAC Name
1-bromo-2-methyl-4-

(trifluoromethoxy)benzene
PubChem[1]

CAS Number 261951-96-6 PubChem[1]

InChI Key
ZKABPUGKDKWJIP-

UHFFFAOYSA-N
PubChem[1]

XLogP3 4.2 PubChem[1]

Reactivity and Applications
The reactivity of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene is primarily governed by

the interplay between its substituents. The trifluoromethoxy group is electron-withdrawing, while

the methyl group is electron-donating. The bromine atom serves as an excellent leaving group,

making the compound highly suitable for various cross-coupling and substitution reactions.[2]

Key Applications:

Pharmaceutical Intermediate: The trifluoromethoxy group is often incorporated into drug

candidates to enhance pharmacokinetic properties such as metabolic stability and

lipophilicity, which can lead to improved bioavailability and efficacy.[2]

Materials Science: The fluorinated nature of this compound allows for its use in the synthesis

of specialized polymers, liquid crystals, and organic electronic materials, imparting properties

like thermal resistance and chemical inertness.[2]

Agrochemicals: Similar to pharmaceuticals, the trifluoromethoxy moiety can improve the

performance and persistence of pesticides and herbicides.

The primary utility of this compound is as a building block in transition metal-catalyzed cross-

coupling reactions, which are fundamental for creating new carbon-carbon and carbon-

heteroatom bonds.
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Experimental Protocols
Detailed experimental procedures are crucial for the successful application of 1-Bromo-2-
methyl-4-(trifluoromethoxy)benzene in synthesis. Below are representative protocols for its

synthesis and subsequent use in a cross-coupling reaction.

Protocol 1: Synthesis via Bromination of Trifluoromethoxyaniline

A common synthetic route involves the bromination of a trifluoromethoxyaniline precursor,

followed by a deamination reaction. This method provides good yields and selectivity.[3][4]

Materials:

2- or 4-trifluoromethoxyaniline

N-bromosuccinimide (NBS)

Weak acid (e.g., acetic acid)

Inorganic or organic nitrite

Reducing agent

Solvent (e.g., acetic acid)

Procedure:

Dissolve the starting trifluoromethoxyaniline in a suitable solvent, such as acetic acid. The

molar ratio between the starting material and solvent is typically around 1:6.[4]

Cool the reaction mixture to between -5°C and 0°C using an external cooling system, as the

reaction is exothermic.[4]

Slowly add the brominating agent, such as N-bromosuccinimide (NBS), to the mixture. The

brominating agent is typically used in a slight molar excess (5-10%) relative to the starting

aniline.[4]

Maintain the reaction at a low temperature and stir until the bromination is complete.
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Proceed with the deamination reaction by treating the resulting brominated aniline with a

nitrite in the presence of an acid and a reducing agent to remove the amino group.[4]

Isolate and purify the final product, 1-bromo-3-trifluoromethoxybenzene (an isomer of the

target compound, illustrating the general principle), which can be further purified by

distillation to achieve a purity of over 99.5%.[3]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene is an ideal substrate for palladium-catalyzed

Suzuki-Miyaura cross-coupling reactions to form a new carbon-carbon bond.

Materials:

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene

Arylboronic acid

Palladium catalyst (e.g., Pd(PPh3)4)

Base (e.g., K2CO3, Cs2CO3)

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

Procedure:

In a reaction vessel, combine 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene (1

equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

Add the degassed solvent to the mixture.

Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.

Heat the mixture to the desired temperature (often 80-110°C) and stir until the starting

material is consumed (monitored by TLC or GC-MS).
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After the reaction is complete, cool the mixture to room temperature.

Perform an aqueous workup by adding water and extracting the product with an organic

solvent (e.g., ethyl acetate).

Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4), filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography to obtain the desired biaryl compound.

Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and application of 1-Bromo-2-
methyl-4-(trifluoromethoxy)benzene.
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Caption: A generalized synthetic pathway for producing the target compound.
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Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Safety and Handling
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene is classified as hazardous. It is toxic to

aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE),

including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.

Work should be conducted in a well-ventilated fume hood. For detailed safety information,

consult the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comprehensive Technical Guide to 1-Bromo-2-
methyl-4-(trifluoromethoxy)benzene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b031540#1-bromo-2-methyl-4-trifluoromethoxy-
benzene-smiles-string]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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